![molecular formula C16H8ClFN2OS B3847274 2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3847274.png)
2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Overview
Description
2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and modulate the immune response. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and viral infections.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments include its potent antimicrobial and anticancer properties, as well as its potential as a fluorescent probe for detecting metal ions. However, its limitations include its relatively low solubility and stability, as well as its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on this compound. One potential direction is to study its potential as a therapeutic agent for the treatment of viral infections. Another potential direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand its mechanism of action and to optimize its properties for various applications.
Scientific Research Applications
This compound has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, antiviral, and anticancer properties. Additionally, it has been shown to have potential as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFN2OS/c17-10-4-3-5-11(18)9(10)8-14-15(21)20-13-7-2-1-6-12(13)19-16(20)22-14/h1-8H/b14-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLWOVJZUZKNAS-ZSOIEALJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=CC=C4Cl)F)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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